![molecular formula C12H8F3NO3 B2529782 Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate CAS No. 330558-52-6](/img/structure/B2529782.png)
Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate” is a chemical compound with the CAS Number: 330558-52-6 . It has a molecular weight of 271.2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8F3NO3/c1-18-11(17)10-6-9(16-19-10)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3 .Physical and Chemical Properties Analysis
The compound is in liquid form . The storage temperature is 4 .Scientific Research Applications
Antimicrobial Agent Design
A study on the design, synthesis, and characterization of new triazolyl pyrazole derivatives, including compounds related to "Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate," demonstrated potential antimicrobial activities. These compounds were found to exhibit broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as new antimicrobial agents (Bhat et al., 2016).
Molecular Structure and Property Studies
Research on the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which shares a similar structural motif with "this compound," provided insights into its molecular structure through experimental and quantum-chemical calculations. This study contributes to the understanding of the reactivity and potential applications of such compounds in various chemical reactions (Shtabova et al., 2005).
Bioactive Compound Synthesis
Another area of application is the synthesis of bioactive compounds, as evidenced by studies on the click synthesis of triazole derivatives. These studies highlighted the utility of triazole-based structures, akin to "this compound," in generating compounds with potential cytotoxic activities, underscoring their significance in drug discovery and medicinal chemistry (Ahmed et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, which could provide a hint about the potential targets of this compound .
Mode of Action
Based on the structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Properties
IUPAC Name |
methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)10-6-9(16-19-10)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPIPUYFKUVLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

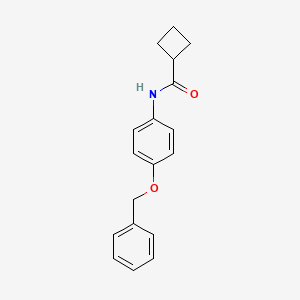
![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2529702.png)
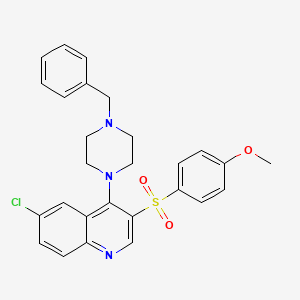
![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2529705.png)
![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)
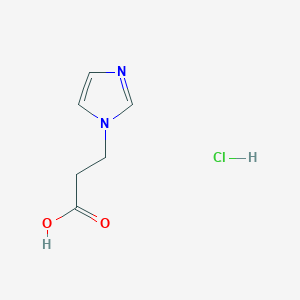
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)
![2-{[(quinolin-8-yl)amino]methylidene}propanedinitrile](/img/structure/B2529711.png)
![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)
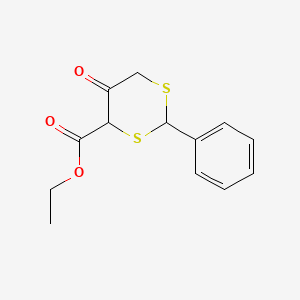
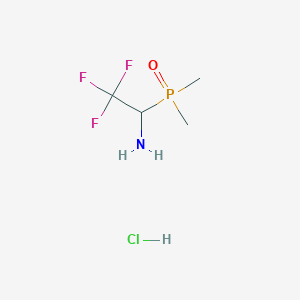
![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)
![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)
